(1H-Imidazol-1-yl)(1-methyl-1H-pyrazol-3-yl)methanone
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Overview
Description
(1H-Imidazol-1-yl)(1-methyl-1H-pyrazol-3-yl)methanone is a heterocyclic compound that contains both imidazole and pyrazole rings. These rings are known for their significant roles in various chemical and biological processes. The compound’s unique structure makes it a valuable building block in the synthesis of more complex molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1H-Imidazol-1-yl)(1-methyl-1H-pyrazol-3-yl)methanone typically involves the reaction of imidazole and pyrazole derivatives under specific conditions. One common method involves the use of acylation reagents to introduce the methanone group. The reaction conditions often include the use of solvents like tetrahydrofuran (THF) and catalysts to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis systems can be employed to scale up the production process efficiently .
Chemical Reactions Analysis
Types of Reactions
(1H-Imidazol-1-yl)(1-methyl-1H-pyrazol-3-yl)methanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the methanone group to an alcohol or other reduced forms.
Substitution: The compound can undergo substitution reactions where one of the hydrogen atoms is replaced by another functional group.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂).
Reducing agents: Such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Catalysts: Such as palladium on carbon (Pd/C) for hydrogenation reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .
Scientific Research Applications
(1H-Imidazol-1-yl)(1-methyl-1H-pyrazol-3-yl)methanone has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibitors and receptor ligands.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (1H-Imidazol-1-yl)(1-methyl-1H-pyrazol-3-yl)methanone involves its interaction with specific molecular targets. The imidazole and pyrazole rings can bind to enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or activation of signaling pathways .
Comparison with Similar Compounds
Similar Compounds
Imidazole: A five-membered ring containing two nitrogen atoms, known for its role in biological systems.
Pyrazole: Another five-membered ring with two nitrogen atoms, used in various pharmaceuticals.
Benzimidazole: A fused ring system containing both benzene and imidazole rings, with applications in drug development.
Uniqueness
(1H-Imidazol-1-yl)(1-methyl-1H-pyrazol-3-yl)methanone is unique due to its combination of imidazole and pyrazole rings, which provides a versatile scaffold for the development of new compounds with diverse biological activities .
Properties
Molecular Formula |
C8H8N4O |
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Molecular Weight |
176.18 g/mol |
IUPAC Name |
imidazol-1-yl-(1-methylpyrazol-3-yl)methanone |
InChI |
InChI=1S/C8H8N4O/c1-11-4-2-7(10-11)8(13)12-5-3-9-6-12/h2-6H,1H3 |
InChI Key |
WTVKVPALKUKXNM-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=CC(=N1)C(=O)N2C=CN=C2 |
Origin of Product |
United States |
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